4-(3-Hydroxyphenyl)benzonitrile
Overview
Description
4-(3-Hydroxyphenyl)benzonitrile, also known as 4'-hydroxyphenyl-4-benzonitrile or 4'-OH-PhBN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as drug discovery, materials science, and organic synthesis.
Scientific Research Applications
Androgen Receptor Antagonism
- Dermatological Applications : A related compound, 4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile [PF-0998425, (-)- 6a], has been developed as a nonsteroidal androgen receptor antagonist for the treatment of androgenetic alopecia and sebum control. It is designed to reduce potential phototoxicity and systemic side effects (Li et al., 2008).
Corrosion Inhibition
- Inhibiting Copper Corrosion : Research on 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile has demonstrated its effectiveness in inhibiting copper corrosion in acidic environments. The study utilized both experimental and theoretical approaches, showing that the molecule inhibits corrosion through an adsorption behavior (Tigori et al., 2022).
Cancer Research
- Activity Against Cancer Cells : A study on a family of compounds including 4-hydroxybenzonitrile showed strong activity against colorectal and triple-negative breast cancer cells. These compounds induce cell death by apoptosis and inhibit cell proliferation (Pilon et al., 2020).
Material Science
- Liquid Crystal Behavior : The influences of lateral groups on 4-cyanobiphenyl-benzonitrile-based dimers have been studied, highlighting the role of these groups in affecting the liquid crystal (LC) behavior of these compounds (Srinatha M K et al., 2022).
Environmental Applications
- Fungal Degradation of Aromatic Nitriles : Fusarium solani, a fungus, can use benzonitrile as a sole carbon and nitrogen source, indicating its role in the biodegradation of certain nitrilic herbicides in the environment. This study explored the enzymology of C-N cleavage by this fungus (Harper, 1977).
Electrochemical Studies
- Use in Non-Aqueous Solutions : Benzonitrile has been identified as a useful probe for studying the local environment in ionic liquids due to its sensitivity to chemical and electrostatic characteristics (Zhang et al., 2013).
properties
IUPAC Name |
4-(3-hydroxyphenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCMNMIPSJWQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407245 | |
Record name | 4-(3-Hydroxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxyphenyl)benzonitrile | |
CAS RN |
486455-27-0 | |
Record name | 4-(3-Hydroxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 486455-27-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.